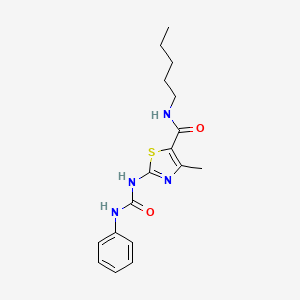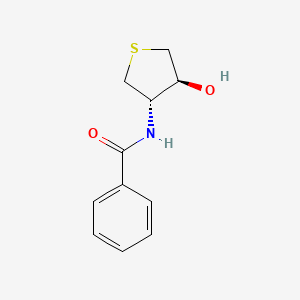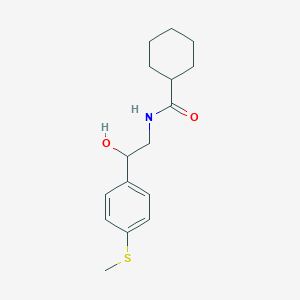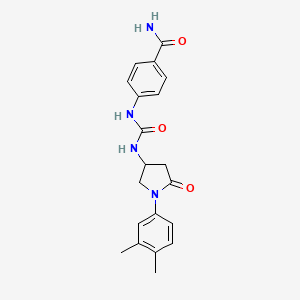
4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in organic chemistry, consisting of a carboxyamide group (CONH2) attached to a phenyl group . It also contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). The molecule also has dimethylphenyl and ureido groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and pyrrolidinone groups would likely contribute to the compound’s rigidity, while the dimethylphenyl group could provide some degree of rotational freedom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity, affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Chemical Properties
Cancer Research and Metastasis Inhibition : A study highlighted compounds structurally similar to 4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide with potential in cancer research. Specifically, compounds were shown to inhibit breast cancer cell invasion, migration, and adhesion, and block angiogenesis, suggesting their role in preventing tumor metastasis (Wang et al., 2011).
Enhancement of Monoclonal Antibody Production : Research into compounds with similar structures has identified their capability to improve monoclonal antibody production in recombinant Chinese hamster ovary cells. These enhancements include increased cell-specific glucose uptake and intracellular ATP during production, which are crucial for efficient and cost-effective therapeutic antibody manufacturing (Aki et al., 2021).
Solid-State Fluorescence and Thermo-responsive Materials : Another study on a related aryl-substituted pyrrole derivative demonstrated its application in developing thermo-responsive materials. The compound's fluorescence in solid state changes with temperature, offering potential for temperature monitoring technologies (Han et al., 2013).
Carbonic Anhydrase Inhibition for Cancer Therapy : A series of novel ureido benzenesulfonamides incorporating triazine moieties, related to the queried compound, were investigated as inhibitors of carbonic anhydrase IX, a target for cancer therapy. Some compounds showed potent inhibition, indicating their potential as anticancer agents (Lolak et al., 2019).
Highly Soluble Polyamides for Advanced Materials : Research on polyamides derived from similar compounds has led to the development of materials with high solubility and thermal stability. These materials are promising for applications requiring durable and versatile polymers (Liaw et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
4-[[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-3-8-17(9-13(12)2)24-11-16(10-18(24)25)23-20(27)22-15-6-4-14(5-7-15)19(21)26/h3-9,16H,10-11H2,1-2H3,(H2,21,26)(H2,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYOQSJIPTZGHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)amino]quinazoline-2(1H)-thione](/img/structure/B2404172.png)
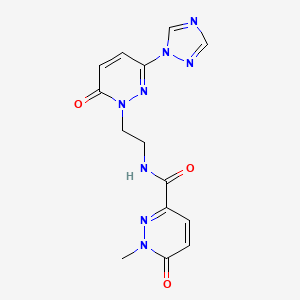
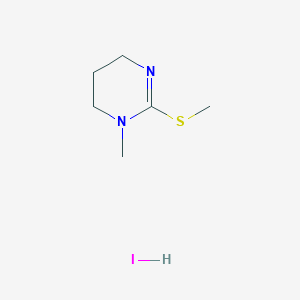
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)
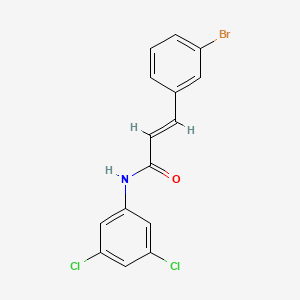


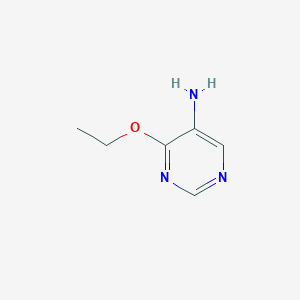
![N-(3-methoxypropyl)-1-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B2404185.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2404186.png)
